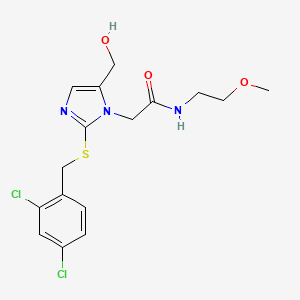![molecular formula C16H14F3N5S2 B2582077 2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-88-9](/img/structure/B2582077.png)
2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids are known for their neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Elucidation
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a structurally similar group to the specified compound, demonstrates the utilization of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features a metal-free oxidative N-N bond formation, offering an efficient route to synthesize biologically significant structures with high yields and short reaction times (Zisheng Zheng et al., 2014). Additionally, pyrazolo[1,5-a]pyrimidine ring systems have been synthesized incorporating phenylsulfonyl moiety, displaying antimicrobial activities surpassing reference drugs, indicating the potential for developing new therapeutic agents (Amani M. R. Alsaedi et al., 2019).
Potential Biological and Pharmacological Applications
Novel pyrazolopyrimidines have been synthesized with considerable attention to their antimicrobial and anti-inflammatory properties. For instance, certain derivatives have shown higher activity against bacteria and fungi than existing drugs, highlighting the compound's potential as a foundation for new antimicrobial agents (Amani M. R. Alsaedi et al., 2019). Similarly, 5-methyl-4-thiopyrimidine derivatives have been synthesized and demonstrated varied cytotoxic activities against cancer cell lines, indicating potential applications in cancer therapy (Marcin Stolarczyk et al., 2018).
Advanced Materials and Chemical Properties
The structural and electronic properties of thiopyrimidine derivatives have been explored through DFT/TDDFT and experimental studies, revealing their significance in nonlinear optics (NLO) fields. These findings underscore the compound's utility in the development of materials for optoelectronic applications, demonstrating substantial NLO character and suggesting potential use in high-tech applications (A. Hussain et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are often used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, but the specific target would depend on the exact structure of the compound and the biological system in which it is used .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it might bind to a protein and alter its function, or it could interfere with a particular biochemical process .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. For instance, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups (like the trifluoromethyl group) could influence how it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain molecule in the cell .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5S2/c1-2-25-15-23-22-13(10-26-14-20-7-4-8-21-14)24(15)12-6-3-5-11(9-12)16(17,18)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASIHMLWDFSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2581996.png)
![benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2581997.png)
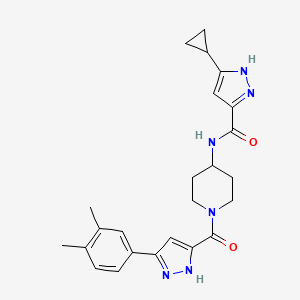
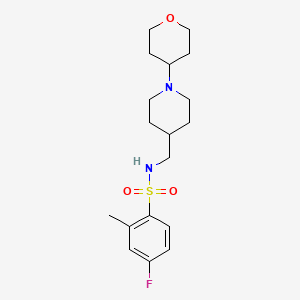
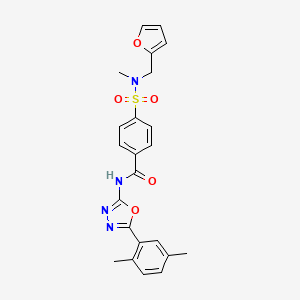

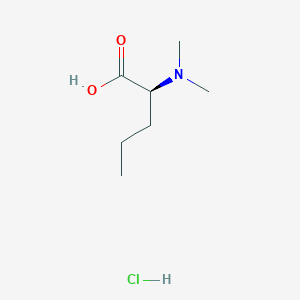
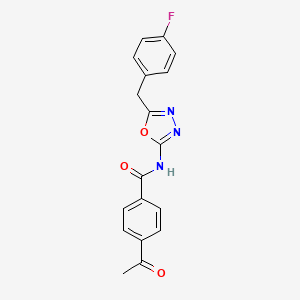

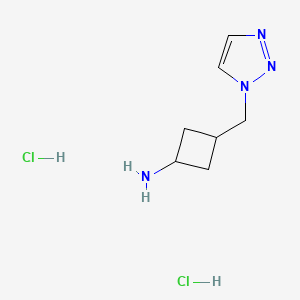
![6-[4-(Tert-butyl)phenoxy]nicotinonitrile](/img/structure/B2582011.png)

